
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMPS is a sulfonylurea compound that has been synthesized and studied for its biological and physiological effects. In
Mécanisme D'action
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts by binding to specific targets, such as ion channels and receptors, and modulating their activity. For example, this compound binds to the SUR2B subunit of the ATP-sensitive potassium channel and inhibits its activity, leading to an increase in intracellular calcium levels and a decrease in cardiac contractility. This compound also binds to the sulfonylurea receptor 1 and inhibits its activity, leading to a decrease in insulin secretion and a potential anti-cancer effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target it binds to. For example, in the cardiovascular system, this compound has been shown to decrease cardiac contractility, increase intracellular calcium levels, and reduce the risk of ischemic injury. In the nervous system, this compound has been shown to modulate the activity of ion channels, leading to changes in synaptic transmission and plasticity. In cancer cells, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, leading to a potential anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its specificity for certain targets, its ability to modulate the activity of ion channels and receptors, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for careful dosage and administration.
Orientations Futures
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore its potential applications in other fields, such as immunology and metabolism. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cardiac arrhythmias and cancer. Furthermore, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with improved efficacy and safety profiles.
Applications De Recherche Scientifique
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields such as neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. In cardiovascular research, this compound has been shown to inhibit the activity of the SUR2B subunit of the ATP-sensitive potassium channel, which is involved in the regulation of cardiac function. In cancer research, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, which is involved in the regulation of insulin secretion and has been implicated in the development of certain types of cancer.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N,N-dibenzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-35-27-19-17-26(18-20-27)31(36(33,34)28-15-9-4-10-16-28)23-29(32)30(21-24-11-5-2-6-12-24)22-25-13-7-3-8-14-25/h2-20H,21-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPYCDYAXJFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



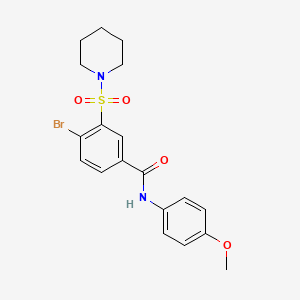
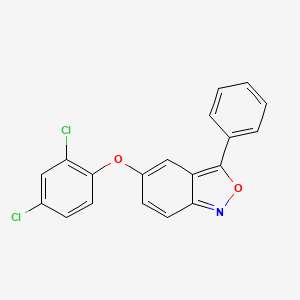
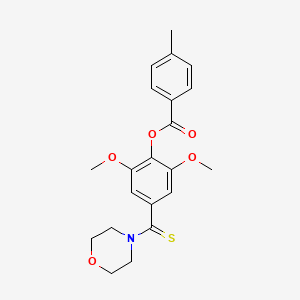

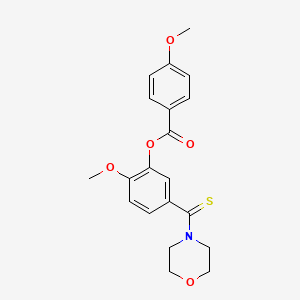



![ethyl 5,5-dimethyl-2-[(phenylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3463222.png)

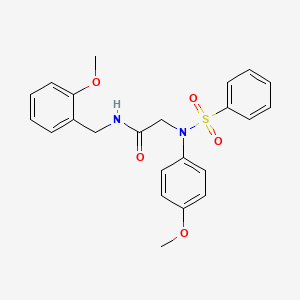
![N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463252.png)
![1-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrophenyl)ethanone](/img/structure/B3463275.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3463279.png)